molecular formula C14H12O3 B6377678 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% CAS No. 1261918-75-5

2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%

Cat. No. B6377678
CAS RN: 1261918-75-5
M. Wt: 228.24 g/mol
InChI Key: QUQHHBPRSZZWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% (2-F6HMPP) is a phenolic compound that is often used as a starting material in the synthesis of various compounds and molecules. It is a versatile and useful compound that has been studied for its various applications in scientific research and development.

Scientific Research Applications

2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds and molecules, such as pharmaceuticals, pesticides, and food additives. It has also been used as a reagent in the synthesis of organic compounds, such as dyes and pigments. Furthermore, it has been studied for its potential applications in biochemistry and biotechnology.

Mechanism of Action

2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its mechanism of action. The compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Furthermore, it has been found to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the formation of inflammatory mediators.
Biochemical and Physiological Effects
2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors, such as tyrosine kinase, which are involved in cell signaling pathways. Furthermore, it has been found to have anti-inflammatory, anti-oxidative, and anti-proliferative effects.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% is an easily accessible and cost-effective compound that can be used in laboratory experiments. It is a versatile compound that can be used in a variety of synthetic reactions. Furthermore, it is relatively safe to use and does not produce any hazardous byproducts. However, the compound is sensitive to light and air and must be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for research involving 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug development and other areas of biotechnology. Furthermore, further research could be conducted into the synthesis of derivatives of 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95%, such as polymers and other compounds. Additionally, further research could be conducted into the potential use of 2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% as an antioxidant and anti-inflammatory agent.

Synthesis Methods

2-Formyl-6-(3-hydroxymethylphenyl)phenol, 95% can be synthesized from the condensation of phenol and formaldehyde in an aqueous medium in the presence of a base catalyst. The reaction is conducted at an elevated temperature and pressure, and the resulting product is a white solid with a purity of 95%. The purity of the product can be increased by recrystallizing the product from an aqueous solution.

properties

IUPAC Name

2-hydroxy-3-[3-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQHHBPRSZZWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685075
Record name 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(3-hydroxymethylphenyl)phenol

CAS RN

1261918-75-5
Record name 2-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.